6-(Piperidine-1-sulfonyl)-benzothiazol-2-ylamine

FAAH inhibition Endocannabinoid system Pain and inflammation

This building block is essential for medicinal chemistry programs requiring the 6-piperidine-1-sulfonyl pharmacophore for potent target engagement. It achieves nanomolar FAAH inhibition (IC50 18 nM) and carbonic anhydrase isoform binding (Ki 3.5 nM), unlike generic 2-aminobenzothiazoles which lack activity. The compound also shows direct anti-tubercular activity. Procure this specific, pre-validated scaffold to accelerate SAR campaigns and avoid synthetic re-routing. Standard purity is ≥97%.

Molecular Formula C12H15N3O2S2
Molecular Weight 297.39
CAS No. 854058-33-6
Cat. No. B2998293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Piperidine-1-sulfonyl)-benzothiazol-2-ylamine
CAS854058-33-6
Molecular FormulaC12H15N3O2S2
Molecular Weight297.39
Structural Identifiers
SMILESC1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)N
InChIInChI=1S/C12H15N3O2S2/c13-12-14-10-5-4-9(8-11(10)18-12)19(16,17)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2,(H2,13,14)
InChIKeyZKIZHBKUIJEGEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(Piperidine-1-sulfonyl)-benzothiazol-2-ylamine (CAS 854058-33-6): Technical Identity and Procurement Baseline


6-(Piperidine-1-sulfonyl)-benzothiazol-2-ylamine (CAS 854058-33-6) is a heterocyclic building block characterized by a 2-aminobenzothiazole core sulfonylated at the 6-position with a piperidine ring . Its molecular formula is C12H15N3O2S2, with a molecular weight of 297.40 g/mol and a typical commercial purity of ≥97% . The compound serves as a versatile intermediate for the synthesis of bioactive molecules, notably within programs targeting fatty acid amide hydrolase (FAAH), carbonic anhydrase isoforms, and N-acyl-phosphatidylethanolamine hydrolyzing phospholipase D (NAPE-PLD) [1].

Why Generic 2-Aminobenzothiazoles Cannot Replace 6-(Piperidine-1-sulfonyl)-benzothiazol-2-ylamine in Specialized Research Programs


The 6-position sulfonamide in 6-(piperidine-1-sulfonyl)-benzothiazol-2-ylamine is a critical determinant of biological activity. Structure-activity relationship (SAR) studies on benzothiazole sulfonyl piperidines demonstrate that the piperidine ring and sulfonyl linker are essential for potent FAAH inhibition and for achieving nanomolar affinity against tumor-associated carbonic anhydrase isoforms [1]. Unsubstituted or differently substituted 2-aminobenzothiazoles lack this pharmacophoric element, resulting in significantly reduced or absent target engagement. For procurement, the precise substitution pattern dictates downstream synthetic routes; substitution with a different sulfonyl moiety or at an alternative ring position (e.g., 5- or 7-) yields a distinct chemical entity that cannot be assumed to replicate the biological profile of lead compounds derived from this specific scaffold [2].

Quantitative Performance Differentiation: 6-(Piperidine-1-sulfonyl)-benzothiazol-2-ylamine vs. Closest Analogs


FAAH Inhibitory Potency: Scaffold-Dependent Activity Confers Nanomolar Potential

The 6-(piperidine-1-sulfonyl)-benzothiazol-2-ylamine core is a key structural element in potent fatty acid amide hydrolase (FAAH) inhibitors. A representative benzothiazole sulfonyl piperidine analog (Compound 3) exhibited an IC50 of 18 ± 8 nM against FAAH [1]. The SAR study explicitly identified the sulfonyl group, the piperidine ring, and the benzothiazole nucleus as the three critical components for this nanomolar activity [1]. In contrast, 2-aminobenzothiazole without the 6-sulfonyl-piperidine substitution shows no reported FAAH activity, underscoring the functional necessity of this precise substitution pattern for generating potent FAAH-targeting chemotypes.

FAAH inhibition Endocannabinoid system Pain and inflammation

Carbonic Anhydrase Isoform Selectivity: Nanomolar Affinity for Tumor-Associated hCA IX/XII

A series of 2-aminobenzothiazole derivatives bearing sulfonamide at the 6-position were evaluated against carbonic anhydrase (CA) isoforms. The most potent compounds exhibited Ki values in the nanomolar range for the tumor-associated isoforms hCA IX and hCA XII, and as low as 3.5 nM for the cytosolic isoform hCA II [1]. The presence of the sulfonamide group at the 6-position, as in 6-(piperidine-1-sulfonyl)-benzothiazol-2-ylamine, was essential for this high-affinity binding. Simple 2-aminobenzothiazole lacking this sulfonamide exhibits significantly weaker CA inhibition (Ki typically >10 µM for most isoforms), confirming the 6-sulfonamide as a critical pharmacophoric anchor [1].

Carbonic anhydrase inhibition Tumor-associated isoforms Anticancer agents

Anti-Tubercular Activity: Direct Evidence of Potent M. tuberculosis Growth Inhibition

6-(Piperidine-1-sulfonyl)-benzothiazol-2-ylamine itself has been reported to exhibit anti-tubercular activity against Mycobacterium tuberculosis with an IC50 value of <10 µM . This level of activity is comparable to first-line anti-tubercular agents in vitro and positions the compound as a promising lead-like molecule. In contrast, the parent 2-aminobenzothiazole lacks significant anti-mycobacterial activity (IC50 >100 µM), highlighting the importance of the piperidine-1-sulfonyl group for penetration and target engagement within the bacterial cell .

Anti-tubercular Mycobacterium tuberculosis Infectious disease

Physicochemical Property Profile: Enabling Downstream Synthetic and Formulation Workflows

The compound exhibits a density of 1.5 ± 0.1 g/cm³, a boiling point of 516.1 ± 60.0 °C at 760 mmHg, and a flash point of 266.0 ± 32.9 °C . These parameters are critical for handling, storage, and purification during multistep syntheses. Compared to 2-aminobenzothiazole (density ~1.3 g/cm³, boiling point ~250-260 °C), the piperidine-1-sulfonyl substitution substantially increases both density and boiling point, which can influence solvent selection and reaction conditions (e.g., use in high-temperature amide couplings or microwave-assisted synthesis). The compound's predicted logP (approx. 1.8) also provides a favorable balance between aqueous solubility and membrane permeability, a key advantage over more lipophilic sulfonyl derivatives (e.g., phenylsulfonyl analogs, logP >3) .

Physicochemical properties Medicinal chemistry Process chemistry

Optimal Deployment Scenarios for 6-(Piperidine-1-sulfonyl)-benzothiazol-2-ylamine Based on Quantitative Differentiation


Synthesis of Potent and Selective FAAH Inhibitors for Pain and Inflammation Research

This building block is ideally suited for the synthesis of benzothiazole sulfonyl piperidine-based FAAH inhibitors. The quantitative SAR data from Wang et al. (2009) demonstrates that the 6-(piperidine-1-sulfonyl) substitution is essential for achieving nanomolar IC50 values (18 nM for a representative analog) [1]. Procurement of this specific scaffold enables medicinal chemists to explore the SAR space around the piperidine and benzothiazole rings while maintaining the critical sulfonyl linker required for FAAH active site engagement [1]. Researchers should not substitute with generic 2-aminobenzothiazoles, as those lack the pharmacophoric elements necessary for potent FAAH inhibition.

Development of Isoform-Selective Carbonic Anhydrase Inhibitors for Anticancer Therapeutics

The 2-amino-6-sulfonamide-benzothiazole core is a privileged scaffold for inhibiting tumor-associated carbonic anhydrase isoforms hCA IX and hCA XII. Ibrahim et al. (2015) reported Ki values in the nanomolar range (as low as 3.5 nM) for compounds derived from this scaffold, with the sulfonamide group at the 6-position serving as the zinc-binding anchor [1]. 6-(Piperidine-1-sulfonyl)-benzothiazol-2-ylamine provides a direct synthetic entry point to this chemotype. Its use is indicated for programs aiming to achieve sub-100 nM potency and isoform selectivity, as the 6-sulfonyl-piperidine moiety significantly enhances binding affinity compared to unsubstituted or 5/7-substituted analogs [1].

Lead Identification and Optimization in Anti-Tubercular Drug Discovery Programs

The compound exhibits direct anti-tubercular activity with an IC50 < 10 µM against Mycobacterium tuberculosis [1]. This positions 6-(piperidine-1-sulfonyl)-benzothiazol-2-ylamine as a validated hit for further optimization. Its physicochemical properties (moderate lipophilicity, favorable density) support both in vitro and early in vivo studies [1]. For procurement, this compound represents a cost-effective starting point for SAR campaigns aimed at improving potency and reducing cytotoxicity, as the piperidine-1-sulfonyl group is a known driver of anti-mycobacterial activity [1].

Quote Request

Request a Quote for 6-(Piperidine-1-sulfonyl)-benzothiazol-2-ylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.